2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Description
Properties
IUPAC Name |
2-methyl-3,8-diphenyl-8,9-dihydro-7H-pyrazolo[5,1-c][1,2,4]benzotriazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-14-20(16-10-6-3-7-11-16)22-24-23-21-18(26(22)25-14)12-17(13-19(21)27)15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLBZUZJEXVWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C(=O)CC(C3)C4=CC=CC=C4)N=NC2=C1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a benzotriazine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis might also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one exerts its effects involves interactions at the molecular level. The compound can bind to specific molecular targets, such as enzymes or receptors, altering their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical outcome. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3,8-diphenylpyrazolo[5,1-c][1,2,4]benzotriazine
- 3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
- 2-methyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Uniqueness
Compared to these similar compounds, 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a unique combination of steric and electronic effects, making it a versatile compound for various applications.
Q & A
Basic: What synthetic methodologies are most effective for preparing this compound?
Answer:
The compound is typically synthesized via multi-step cyclization reactions. A common approach involves:
- Step 1: Condensation of hydrazine derivatives with carbonyl-containing precursors under reflux conditions (e.g., acetic acid or DMF as solvents) to form pyrazolo intermediates .
- Step 2: Cyclocondensation with substituted benzotriazine moieties using carbonyldiimidazole (CDI) as a coupling agent at 100–120°C for 24 hours .
- Purification: Recrystallization from solvent mixtures (e.g., DMF and i-propanol) improves purity (>95%) .
Key Considerations:
- Solvent choice (polar aprotic solvents like DMF enhance reaction rates).
- Catalysts (e.g., potassium carbonate for deprotonation) .
Basic: Which spectroscopic techniques are essential for confirming the structure?
Answer:
Structural validation relies on:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., exact mass ± 0.005 Da) .
- X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., dihedral angles between fused rings) .
Data Cross-Validation:
Discrepancies in NMR shifts can arise from tautomerism; IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) complements analysis .
Advanced: How can computational chemistry predict reactivity and stability?
Answer:
- Density Functional Theory (DFT):
- Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Simulates reaction pathways (e.g., cyclization energy barriers) .
- Molecular Dynamics (MD):
- Models solvation effects and conformational stability in biological systems .
Case Study:
DFT analysis of analogous triazolopyrazines revealed steric hindrance from phenyl groups reduces reactivity at the 3-position .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Multi-Technique Validation:
- Isotopic Labeling:
Example:
In pyrazolo[1,5-a]quinazolines, conflicting NOE correlations were resolved via X-ray crystallography, confirming axial vs. equatorial substituents .
Basic: What pharmacological targets are investigated for this compound?
Answer:
- Central Nervous System (CNS):
- Antimicrobial Activity:
- Screening against Gram-positive bacteria (e.g., S. aureus) via MIC assays .
Methodological Note:
Biological assays require enantiomeric purity; chiral HPLC separates stereoisomers .
Advanced: How to optimize synthetic yield and purity in multi-step reactions?
Answer:
- Reaction Monitoring:
- Use TLC or in-situ FTIR to track intermediate formation .
- Solvent Optimization:
- Switch from DMF to acetonitrile reduces side reactions in cyclization .
- Catalyst Screening:
- Palladium catalysts improve coupling efficiency in aryl substitutions .
Data-Driven Adjustment:
Yield increased from 45% to 72% by replacing CDI with EDC/HOBt in peptide-like couplings .
Advanced: What experimental designs assess environmental fate and degradation?
Answer:
- Abiotic Studies:
- Biotic Studies:
Key Parameters:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
